(3-Bromo-5-cyclopropoxypyridin-2-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-5-cyclopropoxypyridin-2-YL)methanamine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the third position, a cyclopropoxy group at the fifth position, and a methanamine group at the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-cyclopropoxypyridin-2-YL)methanamine typically involves the following steps:
Bromination: The starting material, 2-cyclopropoxypyridine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the third position.
Amination: The brominated intermediate is then subjected to amination using a suitable amine source, such as methanamine, under conditions that facilitate the substitution of the bromine atom with the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-cyclopropoxypyridin-2-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanamine in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted pyridine derivatives with various nucleophiles replacing the bromine atom.
Scientific Research Applications
(3-Bromo-5-cyclopropoxypyridin-2-YL)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its interactions with biological targets and its potential as a bioactive molecule.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Bromo-5-cyclopropoxypyridin-2-YL)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-methoxypyridin-3-yl)methanamine
- (3-Bromopyridin-2-yl)methanamine
- (5-Bromo-2-pyridinyl)methanamine
Uniqueness
(3-Bromo-5-cyclopropoxypyridin-2-YL)methanamine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties compared to other similar compounds. This structural feature may influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C9H11BrN2O |
---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
(3-bromo-5-cyclopropyloxypyridin-2-yl)methanamine |
InChI |
InChI=1S/C9H11BrN2O/c10-8-3-7(13-6-1-2-6)5-12-9(8)4-11/h3,5-6H,1-2,4,11H2 |
InChI Key |
WTLBYODFXGTBGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(N=C2)CN)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.